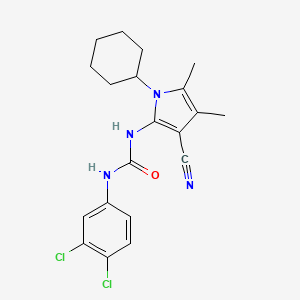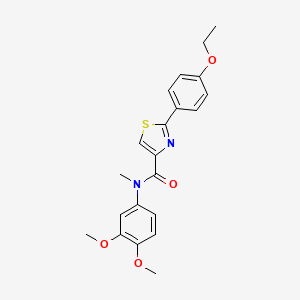
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as MTAPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAPA is a synthetic compound that is used as a research tool to study the mechanisms of action of various biological processes.
Mechanism of Action
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide acts as a potent inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO enzymes, N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide can increase the levels of these neurotransmitters in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. It can increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved mood, cognition, and memory. N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to have antioxidant properties, which can protect the brain from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide in lab experiments is its potent inhibitory effect on MAO enzymes, which can lead to significant changes in neurotransmitter levels. However, one of the limitations of using N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide in scientific research. One of the most promising directions is the use of N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and Parkinson's disease. N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide can also be used in the development of new drugs that target MAO enzymes. Additionally, further research is needed to determine the full extent of N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide's biochemical and physiological effects and its potential applications in other fields such as cancer research.
Synthesis Methods
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reaction of 2-methyl-6-phenylmorpholine-4-carboxylic acid with thiomethylamine, followed by N-methylation and acetylation. The final product is obtained in high yield and purity.
Scientific Research Applications
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide has been used as a research tool to study various biological processes. It is primarily used in the field of neuroscience to study the mechanisms of action of various neurotransmitters such as dopamine, serotonin, and norepinephrine. N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide has also been used in the field of cancer research to study the effects of various drugs on cancer cells.
properties
IUPAC Name |
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-11-21(13-18(23-15)16-7-4-3-5-8-16)14-19(22)20(2)12-17-9-6-10-24-17/h3-10,15,18H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOCDVJVCPVTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CC=CC=C2)CC(=O)N(C)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)
![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)



![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)
![3-[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl]sulfanyl-1-(3-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7534276.png)
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7534287.png)
![3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)
![1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7534306.png)
![4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]-3,3-dimethylmorpholine](/img/structure/B7534318.png)